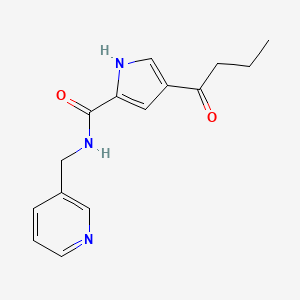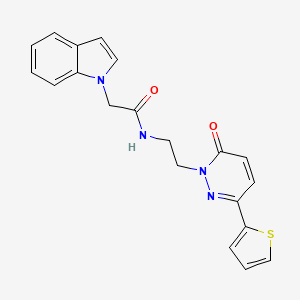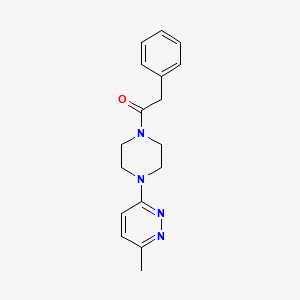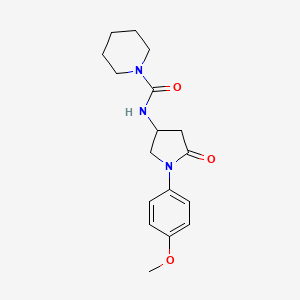
4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as BPC-157, is a small peptide composed of 15 amino acids. It has been studied for its potential therapeutic applications, particularly for its use in treating gastrointestinal diseases and injuries. BPC-157 has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has advantages and limitations.
Aplicaciones Científicas De Investigación
Substrate-Controlled Regioselective Bromination
A study by Gao et al. (2018) outlines the regioselective bromination of pyrrole-2-carboxamide substrates, including compounds similar to 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. This process utilizes tetrabutylammonium tribromide (TBABr3) to achieve a predominant yield of the 5-brominated species, highlighting a method for functionalizing such compounds at specific positions on the pyrrole ring Gao et al., 2018.
Synthesis and Polymer Application
Research by Hsiao et al. (2000) and Yang et al. (1999) on the synthesis and properties of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derivatives of 4-tert-butylcatechol and tert-butylhydroquinone, respectively, provide insight into the polymer applications of similar carboxamide compounds. These studies demonstrate how such compounds can serve as building blocks for the creation of noncrystalline, thermally stable polymers with high solubility and the capability to form transparent, flexible films Hsiao et al., 2000; Yang et al., 1999.
Functionalization Reactions and Heterocycle Synthesis
A study by Yıldırım et al. (2005) on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine provides a methodology that could be adapted for the synthesis of diverse heterocyclic compounds, including pyrrole derivatives. This highlights the versatility of carboxamide compounds in synthesizing complex structures Yıldırım et al., 2005.
Radical Modification and Heterocyclic Derivatives
The work of Tada and Yokoi (1989) on the modification of pyridine-3-carboxamide by radical substitution leads to the creation of alkylated products and heterocyclic derivatives. This research opens avenues for the structural diversification of pyridine-based carboxamides through radical chemistry Tada & Yokoi, 1989.
Green Catalysis in Heterocycle Formation
Davoodnia et al. (2010) describe the use of a Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones from 2-amino-1H-pyrrole-3-carboxamides. This approach represents a green, sustainable method for generating heterocyclic compounds from carboxamide precursors Davoodnia et al., 2010.
Propiedades
IUPAC Name |
4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-4-14(19)12-7-13(17-10-12)15(20)18-9-11-5-3-6-16-8-11/h3,5-8,10,17H,2,4,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLMLOBQUVOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330712 |
Source


|
| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
478259-70-0 |
Source


|
| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2684250.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)


![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)

![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2684264.png)



![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)